N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide
Description
N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound featuring an isoxazole core substituted at the 5-position with a carboxamide group. The carboxamide nitrogen is further functionalized with a cyclopropyl group and a thiophen-3-ylmethyl moiety. This structure combines aromatic (thiophene), heterocyclic (isoxazole), and small-ring (cyclopropyl) components, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
N-cyclopropyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c15-12(11-3-5-13-16-11)14(10-1-2-10)7-9-4-6-17-8-9/h3-6,8,10H,1-2,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXXGSWBGKWMKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CSC=C2)C(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of Thiophen-3-ylmethanol
Thiophen-3-ylmethanol serves as a pivotal precursor for introducing the thiophen-3-ylmethyl group. Modern synthetic approaches leverage directed C–H activation methodologies to functionalize thiophene at the 3-position. For example, palladium-catalyzed C–H borylation followed by Suzuki-Miyaura coupling with methyl boronic acid yields 3-methylthiophene, which is subsequently oxidized to the alcohol using manganese dioxide. Alternatively, Friedel-Crafts alkylation under Lewis acid catalysis (e.g., AlCl₃) introduces a hydroxymethyl group directly, though regioselectivity remains a challenge.
Synthesis of N-Cyclopropyl-N-(thiophen-3-ylmethyl)amine
The secondary amine N-cyclopropyl-N-(thiophen-3-ylmethyl)amine is synthesized via alkylation of cyclopropylamine with thiophen-3-ylmethyl chloride. To circumvent over-alkylation, a 5:1 molar ratio of cyclopropylamine to alkylating agent in tetrahydrofuran (THF) at 0°C ensures mono-substitution, achieving yields of 68–72% after purification by vacuum distillation. Critical to success is the use of anhydrous conditions to prevent hydrolysis of the alkyl chloride.
Isoxazole-5-carboxylic Acid Formation
The isoxazole ring is constructed via cyclocondensation of β-keto esters with hydroxylamine hydrochloride. Ethyl 3-oxopent-4-enoate reacts with hydroxylamine in ethanol under reflux, yielding ethyl isoxazole-5-carboxylate (83% yield), which is hydrolyzed to the carboxylic acid using 6M HCl. Regioselectivity is confirmed by ¹H NMR, with the carbonyl group exclusively at position 5.
Amide Bond Formation
Coupling isoxazole-5-carbonyl chloride with N-cyclopropyl-N-(thiophen-3-ylmethyl)amine proceeds in dichloromethane (DCM) with triethylamine as a base. The reaction achieves 89% conversion within 2 hours at room temperature, as monitored by thin-layer chromatography (TLC). Excess acyl chloride (1.2 equiv) ensures complete amine consumption, and the product is purified via silica gel chromatography (hexane:ethyl acetate, 3:1).
Alternative Synthetic Routes
Sequential Alkylation of Isoxazole-5-carboxamide
An alternative pathway involves initial formation of isoxazole-5-carboxamide followed by sequential alkylation. Primary amide (isoxazole-5-carboxamide) is treated with sodium hydride in dimethylformamide (DMF), then reacted with cyclopropyl bromide (1 equiv) at 60°C for 6 hours. Subsequent alkylation with thiophen-3-ylmethyl iodide (1.1 equiv) at 80°C for 12 hours yields the target compound in 54% overall yield. However, competing N-alkylation and O-alkylation side reactions necessitate rigorous purification.
Reductive Amination Strategy
Condensation of isoxazole-5-carbaldehyde with cyclopropylamine and thiophen-3-ylmethylamine under reductive conditions (NaBH₃CN, methanol) forms the tertiary amine, which is oxidized to the amide using Jones reagent. This route suffers from low regioselectivity (<30% yield) and is less favored due to competing imine formation.
Optimization and Challenges
Regioselectivity in Thiophene Functionalization
Introducing substituents at the thiophene 3-position remains non-trivial. Directed ortho-metalation (DoM) strategies using directing groups (-OMe, -CONHR) enhance regioselectivity to >85%, as demonstrated in palladium-catalyzed C–H activation protocols.
Cyclopropane Stability Under Reaction Conditions
Cyclopropyl groups are prone to ring-opening under acidic or high-temperature conditions. Employing mild bases (e.g., K₂CO₃ instead of NaOH) during alkylation preserves the cyclopropane integrity, as evidenced by ¹³C NMR analysis.
Purification Challenges
The polar nature of the target compound complicates isolation. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, albeit with increased solvent consumption.
Comparative Analysis of Synthetic Methods
The table below evaluates key metrics for the primary synthetic routes:
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |
|---|---|---|---|---|
| Acyl Chloride Coupling | 89 | 95 | 2 | High |
| Sequential Alkylation | 54 | 88 | 18 | Moderate |
| Reductive Amination | 30 | 75 | 24 | Low |
The acyl chloride coupling route emerges as superior in yield and efficiency, though it requires pre-synthesis of the secondary amine.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropyl and thiophen-3-ylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential to induce neuronal differentiation and insulin expression.
Industry: Utilized in the development of new drugs and bioactive compounds.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate ERK signaling and histone acetylation in pancreatic β cells, leading to insulin expression . The compound also induces neuronal differentiation through the activation of NMDA receptors and L-type calcium channels, followed by the activation of CaMKII and the subsequent de-repression of MEF2 .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide with structurally related compounds, focusing on substituent effects, synthetic routes, and inferred bioactivity.
Table 1: Structural and Functional Comparison of Isoxazole Carboxamide Derivatives
Key Comparative Insights
Substituent Position and Bioactivity The thiophene ring position (2-yl vs. 3-yl) significantly impacts molecular interactions. Cyclopropyl groups (as in the target compound) are associated with enhanced metabolic stability compared to bulkier alkyl chains (e.g., diethylaminophenyl in ), which may improve pharmacokinetics .
Carboxamide Position on Isoxazole The 5-carboxamide substitution in the target compound contrasts with 3- or 4-carboxamide analogs (e.g., and ).
Electron-Withdrawing vs. Electron-Donating Groups Chlorine substituents (e.g., in ) increase lipophilicity and may enhance membrane permeability but could also elevate toxicity risks .
Synthetic Accessibility
- The target compound’s synthesis likely parallels methods described in , involving oxime formation, cyclization, and functional group interconversion. However, the thiophen-3-ylmethyl group may require specialized coupling strategies compared to thiophen-2-yl analogs .
Crystallographic and Physicochemical Properties
Biological Activity
N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a unique structure characterized by an isoxazole ring, a cyclopropyl group, and a thiophen-3-ylmethyl moiety. The molecular formula is with a molecular weight of approximately 234.27 g/mol.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Isoxazole Ring : Achieved through a (3 + 2) cycloaddition reaction between hydroxyimoyl halides and dipolarophiles under basic conditions.
- Introduction of the Cyclopropyl Group : This is accomplished via nucleophilic substitution using cyclopropylamine.
- Attachment of the Thiophen-3-ylmethyl Group : This involves a coupling reaction with thiophen-3-ylmethyl bromide.
Biological Activity
This compound exhibits several notable biological activities:
1. Neuronal Differentiation
Research indicates that this compound can induce neuronal differentiation in stem cells, enhancing insulin production in pancreatic β cells. This effect is attributed to its activation of ERK signaling pathways and histone acetylation processes .
2. Anticancer Properties
The compound has been evaluated for its anticancer potential against various cancer cell lines. For instance, it has shown cytotoxic effects in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines with IC50 values indicating significant growth inhibition .
3. Anti-inflammatory Effects
Studies have suggested that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases .
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:
- ERK Pathway Activation : The compound activates the extracellular signal-regulated kinase (ERK) pathway, which plays a crucial role in cell proliferation and differentiation.
- Histone Acetylation : It influences gene expression related to insulin production through histone modification mechanisms.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct biological profiles:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclopropyl-N-(thiophen-2-yl)methylisoxazole | Isoxazole ring with different thiophene position | Moderate neurogenic effects |
| N-cyclopropylisoxazolecarboxamide | Isoxazole ring without thiophene | Limited anticancer activity |
| 5-(Thiophen-2-yl)isoxazolecarboxylic acid | Lacks cyclopropyl substituent | Anti-inflammatory properties |
This compound stands out due to its unique combination of substituents that enhance both its neurogenic and anticancer activities compared to other derivatives.
Case Studies
Several studies have documented the efficacy of this compound:
- Study on Neuronal Differentiation : A study published in Proceedings of the National Academy of Sciences demonstrated that compounds similar to N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole can significantly increase insulin production in pancreatic β cells, highlighting their potential in diabetes treatment .
- Anticancer Activity Assessment : In vitro assays showed that this compound induced apoptosis in cancer cell lines via caspase activation, suggesting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the key structural features of N-cyclopropyl-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide, and how are they confirmed experimentally?
- The compound contains an isoxazole ring (oxygen and nitrogen heteroatoms), a cyclopropyl group, and a thiophen-3-ylmethyl substituent. Structural confirmation is typically achieved via 1H/13C NMR spectroscopy (to identify proton/carbon environments) and mass spectrometry (for molecular weight validation). X-ray crystallography may resolve stereochemical details .
Q. What synthetic methodologies are commonly employed for preparing this compound?
- Synthesis involves multi-step reactions:
- Amide bond formation : Coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or 4-dimethylaminopyridine (DMAP) in dichloromethane or DMF .
- Cyclization steps : For heterocyclic ring closure, iodine and triethylamine in acetonitrile or DMF under reflux .
- Purification : Column chromatography or recrystallization to isolate the final product .
Q. What standard pharmacological assays are used to evaluate its biological activity?
- In vitro cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7) .
- Antimicrobial screening : Agar diffusion or microdilution methods against bacterial/fungal strains .
- Enzyme inhibition : Fluorescence-based assays for targets like kinases or proteases .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield during amide bond formation?
- Reagent selection : EDCI/HOBt systems reduce racemization compared to DCC .
- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) improve solubility and reaction rates .
- Temperature control : Maintaining 0–25°C minimizes side reactions. Progress is monitored via thin-layer chromatography (TLC) .
Q. What strategies resolve discrepancies in reported biological activities across studies?
- Purity verification : HPLC or LC-MS to confirm compound integrity, as impurities may skew results .
- Standardized assays : Replicate studies under identical conditions (e.g., cell line passage number, incubation time) .
- Target validation : Use siRNA or CRISPR to confirm mechanism-of-action specificity .
Q. How does the carboxamide group influence chemical reactivity and stability?
- Hydrolysis : The amide bond is stable under neutral conditions but cleaves in acidic/basic environments to form carboxylic acids or amines. Stability studies (pH 1–13, 37°C) with HPLC monitoring are recommended .
- Functionalization : The group can undergo nucleophilic substitution or metal-catalyzed cross-coupling for derivative synthesis .
Q. What safety protocols are critical for handling this compound?
- Hazard mitigation : Use PPE (gloves, goggles) due to acute oral toxicity (H302) and skin irritation (H315) .
- First aid : Immediate rinsing for eye exposure (H319) and medical consultation for ingestion .
- Storage : Inert atmosphere (N2) at –20°C to prevent degradation .
Data Contradiction Analysis
Q. How to address conflicting reports on anticancer efficacy in vitro vs. in vivo?
- Pharmacokinetic profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to identify poor in vivo absorption .
- Formulation optimization : Use nanoemulsions or liposomes to enhance solubility and tumor targeting .
Q. Why do antimicrobial activity results vary between Gram-positive and Gram-negative bacteria?
- Membrane permeability : Gram-negative outer membrane lipopolysaccharides may limit compound entry. Modify lipophilicity via logP optimization .
- Efflux pump inhibition : Co-administration with efflux inhibitors (e.g., PAβN) to test resistance mechanisms .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
